Spirapril

Description

Spirapril is an ACE inhibitor antihypertensive drug used to treat hypertension. Spirapril is converted to the active spiraprilat after administration. ACE inhibitors are used primarily in treatment of hypertension and congestive heart failure.

Spirapril is a prodrug and non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Spirapril is converted in the body to its active metabolite spiraprilat. Spiraprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Spiraprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

SPIRAPRIL is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1994 and is indicated for cardiovascular disease.

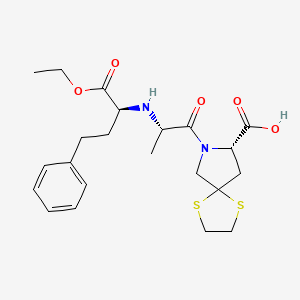

structure given in first source

See also: Spiraprilat (has active moiety); Spirapril Hydrochloride (has salt form).

Structure

3D Structure

Properties

IUPAC Name |

(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5S2/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27)/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCVUIFMSZDJS-SZMVWBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044300 | |

| Record name | Spirapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Spirapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.93e-02 g/L | |

| Record name | Spirapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83647-97-6 | |

| Record name | Spirapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spirapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Spirapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U2K78I3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Spirapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pharmacokinetics of Spiraprilat: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of spiraprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, spirapril. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of spiraprilat, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Introduction

Spirapril is a prodrug that undergoes hepatic esterolysis to form its pharmacologically active diacid metabolite, spiraprilat.[1] Spiraprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, spiraprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure. Understanding the pharmacokinetic profile of spiraprilat is essential for optimizing dosing regimens and ensuring its safe and effective use in various patient populations.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of spiraprilat from various studies, providing a comparative view across different routes of administration and patient populations.

Table 1: Pharmacokinetic Parameters of Spiraprilat Following Intravenous Administration

| Parameter | Value | Reference |

| Half-life (t½) - Initial Phase | 2 hours | [1][2] |

| Half-life (t½) - Terminal Phase | 35 hours | [1][2] |

| Plasma Clearance | 10 L/h | [1][2] |

| Renal Clearance | 7.6 L/h | [1][2] |

| Volume of Distribution (Vd) | 43 Liters | [1][2] |

Table 2: Pharmacokinetic Parameters of Spiraprilat Following Oral Administration of Spirapril

| Parameter | Healthy Volunteers | Elderly | Patients with Hepatic Cirrhosis | Patients with Severe Renal Impairment | Reference |

| Tmax (spiraprilat) | 2-3 hours | - | - | - | [3] |

| Cmax (spiraprilat) | - | Increased by 30% | - | Increased 2-3 fold | [1][2] |

| AUC (spiraprilat) | 1300 µg·h·L⁻¹ | Increased by 30% | 820 µg·h·L⁻¹ | Increased 5-6 fold | [1][2][4] |

| Half-life (spiraprilat) | ~40 hours | - | No significant difference | - | [3] |

| Oral Bioavailability (of Spirapril) | ~50% | - | - | - | [2][5] |

| Oral Bioavailability (of Spiraprilat) | Virtually zero | - | - | - | [2] |

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of spirapril and its active metabolite, spiraprilat.

Study in Patients with Renal Impairment

A single-blind clinical trial was conducted to characterize the pharmacokinetics of spirapril and spiraprilat in patients with varying degrees of renal function.[6]

-

Study Design: The study included a 2-week placebo run-in period followed by a 4-week active-treatment period.

-

Subjects: Forty-nine hypertensive men and women with pre-treatment diastolic blood pressures (DBP) of 95-115 mmHg and varying degrees of renal impairment were recruited.[6]

-

Drug Administration: Patients received a single daily dose of 6 mg of spirapril.[6]

-

Pharmacokinetic Analysis: Blood samples were collected to determine the steady-state maximum plasma concentration (Cmax ss) and the area under the concentration-time curve during a dosing interval (AUC(l)ss) for both spirapril and spiraprilat.[6] The total plasma clearance (Cl/f for spirapril and Clm/fm for spiraprilat) and the elimination rate constant (k for spirapril and lambda 1 for spiraprilat) were also calculated. Regression analysis was performed to assess the influence of creatinine clearance (Clcr) on these pharmacokinetic parameters.[6]

Study in Patients with Chronic Liver Disease

The pharmacokinetics and hemodynamic effects of a single oral dose of spirapril were investigated in patients with liver cirrhosis, chronic non-cirrhotic liver disease, and healthy subjects.[4]

-

Study Design: A comparative clinical trial.

-

Subjects: The study included 10 patients with liver cirrhosis, 8 patients with chronic, non-cirrhotic liver disease, and 16 healthy control subjects.[4]

-

Drug Administration: A single oral dose of spirapril was administered to all participants.[4]

-

Pharmacokinetic Analysis: Blood samples were collected to determine the area under the plasma concentration-time curve (AUC) for spiraprilat. The rate constant of spiraprilat formation was also calculated.[4]

Analytical Methodology for Spiraprilat Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and robust method for the quantification of spiraprilat in biological matrices.

-

Sample Preparation: A common method for plasma sample preparation is protein precipitation.

-

Chromatography: Reversed-phase chromatography is typically used for the separation of spiraprilat from endogenous plasma components.

-

Mass Spectrometry: Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity for accurate measurement of the analyte.

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of spiraprilat.

References

- 1. Pharmacokinetics of spirapril in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spirapril: pharmacokinetic properties and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of spirapril and spiraprilat in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Spirapril

Introduction

Spirapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] As a prodrug, Spirapril is metabolized in the body to its active diacid form, spiraprilat, which exerts the therapeutic effect.[2][3][4] Spiraprilat competitively binds to ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby leading to vasodilation and a reduction in blood pressure.[4]

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Spirapril, tailored for researchers, scientists, and professionals in drug development. It details the synthetic pathways, experimental protocols, and purification strategies, supported by quantitative data and process visualizations.

Section 1: Chemical Synthesis of Spirapril

The most established synthetic route for Spirapril was developed by Schering-Plough Corporation.[5][6] The strategy involves the synthesis of a unique spirocyclic proline analog, which is then coupled with an N-substituted alanine side chain.

Stage 1: Synthesis of the Spirocyclic Core

The key intermediate is (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. The synthesis begins with a protected 4-oxoproline derivative.[5]

Experimental Protocol: Synthesis of the Spirocyclic Core [5]

-

Thioacetal Formation: Cbz-protected 4-oxoproline methyl ester is dissolved in a suitable solvent like dichloromethane. 1,2-Ethanedithiol is added, followed by a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O). The reaction mixture is stirred at room temperature until completion, monitored by TLC. The resulting spirocyclic thioketal is isolated by aqueous workup and purified by chromatography.

-

Deprotection: The purified thioketal is treated with a 20% solution of hydrobromic acid in glacial acetic acid to remove the Cbz protecting group. This reaction is typically performed at room temperature. Upon completion, the product, (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide, is precipitated, collected by filtration, and washed to yield the key spirocyclic core.

Stage 2: Complete Synthesis of Spirapril

The synthesis is completed by coupling the spirocyclic core with the N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine side chain, followed by isolation of the final product.

Experimental Protocol: Side Chain Synthesis and Coupling

-

Side Chain Synthesis (Reductive Amination): A mixture of ethyl 2-oxo-4-phenylbutyrate and L-alanine is prepared in a suitable solvent like water or ethanol.[7][8] The pH is adjusted to approximately 7.5, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) is added portion-wise.[7] The reaction proceeds overnight. The resulting dipeptide-like side chain is then isolated and purified, often through ion-exchange chromatography.[7]

-

Peptide Coupling: The synthesized side chain is activated using a standard peptide coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in an aprotic solvent like DMF or dichloromethane. The spirocyclic core intermediate (78) is added, along with a base like triethylamine to neutralize the hydrobromide salt. The reaction is stirred until completion.

-

Workup and Isolation: The reaction mixture is filtered to remove coupling agent byproducts. The filtrate is then subjected to an aqueous workup, extracting the product into an organic solvent. The organic layer is dried and concentrated under vacuum to yield crude Spirapril.

Section 2: Purification of Spirapril

The purity of an Active Pharmaceutical Ingredient (API) is critical for its safety and efficacy.[9] Impurity profiling and removal are mandatory steps regulated by authorities like the FDA and ICH.[9] The purification of Spirapril typically involves chromatographic methods followed by crystallization, often as a salt.

Protocol 2.1: Chromatographic Purification

Crude Spirapril is often purified using a combination of chromatographic techniques to remove unreacted starting materials, reagents, and side products.

-

Ion-Exchange Chromatography: The crude product can be dissolved and loaded onto a strong acid ion-exchange resin (e.g., Dowex 50).[7] After washing the column, the product is eluted using a buffered or basic solution, such as 2% pyridine in water.[7]

-

Gel Filtration Chromatography: For further purification and removal of small molecule impurities, gel filtration or size-exclusion chromatography on a resin like Sephadex LH-20 with a methanol eluent can be employed.[7][8]

Protocol 2.2: Crystallization as Spirapril Hydrochloride

-

Salt Formation: The purified Spirapril free base is dissolved in a suitable organic solvent (e.g., ethanol or ethyl acetate). A stoichiometric amount of hydrochloric acid (often as a solution in ethanol or ether) is added slowly with stirring.

-

Crystallization: The hydrochloride salt typically precipitates from the solution. The process can be aided by cooling the mixture. The solid is collected by filtration, washed with a cold, non-polar solvent (like ether) to remove residual impurities, and dried under vacuum. This yields Spirapril hydrochloride as a white solid.[10]

Section 3: Analytical Characterization and Data

Thorough analytical characterization is required to confirm the identity, purity, and quality of the final Spirapril product.

Table 1: Physicochemical Properties of Spirapril and its Salts

| Property | Spirapril | Spirapril Hydrochloride | Spirapril Hemihydrate |

| Molecular Formula | C₂₂H₃₀N₂O₅S₂ | C₂₂H₃₀N₂O₅S₂·HCl | C₂₂H₃₀N₂O₅S₂·½H₂O |

| Molecular Weight | 466.61 g/mol [10] | 503.07 g/mol [1][10] | Not specified |

| Appearance | White foam[10] | White solid[10] | White solid |

| Melting Point | Not specified | 192-194 °C (dec.)[10] | 163-165 °C[10] |

| Optical Rotation [α]D²⁶ | -29.5° (c=0.2, EtOH)[10] | -11.2° (c=0.4, EtOH)[10] | +4.1° (c=0.4, EtOH)[10] |

| Purity (Typical) | >98%[11] | >98%[11] | Not specified |

Table 2: Solubility Data for Spirapril Hydrochloride

| Solvent | Solubility (approx.) |

| Ethanol | 5 mg/mL[11] |

| DMSO | 10 mg/mL[11] |

| Dimethyl Formamide (DMF) | 25 mg/mL[11] |

Table 3: Analytical Methods for Quality Control

| Technique | Purpose | Key Observations |

| HPLC | Purity determination and quantitation of impurities.[12] | A primary peak for Spirapril with retention time distinct from known impurities. Purity is calculated by area percentage. |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of identity.[13] | The spectra should show characteristic peaks corresponding to the aromatic, alkyl, and spirocyclic protons and carbons. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and structure.[7][13] | The mass spectrum should exhibit the molecular ion peak (M+H)⁺ corresponding to the calculated mass of Spirapril. |

| FT-IR Spectroscopy | Identification of functional groups.[13] | The spectrum will show characteristic absorptions for C=O (ester and amide), N-H, and S-C bonds. |

References

- 1. Spirapril hydrochloride | 94841-17-5 | BS183296 [biosynth.com]

- 2. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spirapril Hydrochloride | C22H31ClN2O5S2 | CID 6850814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Impurity Profiling-A Significant Approach in Pharmaceuticals | Bentham Science [eurekaselect.com]

- 10. Spirapril [drugfuture.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Spirapril Impurity-A | Manasa Life Sciences [manasalifesciences.com]

The In Vivo Conversion of Spirapril to Spiraprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo conversion of the prodrug spirapril to its pharmacologically active metabolite, spiraprilat. Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension. Its efficacy is dependent on its biotransformation to spiraprilat, which is a potent inhibitor of the renin-angiotensin-aldosterone system. This document details the metabolic pathway, summarizes key pharmacokinetic data, and provides experimental protocols for the quantification of both compounds in biological matrices.

Metabolic Conversion Pathway

Spirapril is an ethyl ester prodrug that undergoes hydrolysis in vivo to form its active diacid metabolite, spiraprilat. This conversion is a critical step for the drug's therapeutic action.

Enzymatic Hydrolysis

The primary mechanism for the conversion of spirapril to spiraprilat is enzymatic hydrolysis of the ethyl ester group.[1][2] This biotransformation predominantly occurs in the liver and is catalyzed by carboxylesterases, with evidence suggesting a significant role for human carboxylesterase 1 (CES1).[2][3] CES1 is a major hydrolase in the human liver responsible for the metabolism of numerous ester-containing drugs.[1][3]

Quantitative Pharmacokinetic Data

The tables below summarize key pharmacokinetic parameters for spirapril and spiraprilat following oral administration of spirapril in various species and patient populations. These values are compiled from multiple in vivo studies and are presented as mean ± standard deviation where available.

Pharmacokinetics in Healthy Humans

| Parameter | Spirapril | Spiraprilat | Reference(s) |

| Cmax (ng/mL) | 25 ± 10 | 45 ± 15 | [4] |

| Tmax (h) | 1.0 ± 0.5 | 2-3 | [4][5] |

| AUC (ng·h/mL) | 50 ± 20 | 1300 ± 300 | [4][6] |

| t½ (h) | 0.3 - 0.8 | 35-40 | [4][5] |

| Oral Bioavailability (%) | ~50 | - | [4][5] |

Pharmacokinetics in Special Populations (Humans)

| Population | Parameter | Spirapril | Spiraprilat | Reference(s) |

| Renal Impairment (Severe) | Cmax (ng/mL) | Not significantly affected | Increased 2-3 fold | [4] |

| AUC (ng·h/mL) | Not significantly affected | Increased 3-4 fold | [4] | |

| Hepatic Impairment (Cirrhosis) | AUC (ng·h/mL) | Not significantly affected | 820 ± 250 | [6] |

| Rate of formation (h⁻¹) | - | 1.10 | [6] |

Comparative Pharmacokinetics in Animals

| Species | Dose (mg/kg, p.o.) | Parameter | Spirapril | Spiraprilat | Reference(s) |

| Rat | 0.03 - 1 | ID₅₀ (µg/kg) | 16 | 8 | [7] |

| Dog | 1 - 10 | Excretion | Primarily as diacid | - | [3] |

Experimental Protocols

The following section outlines a general methodology for the simultaneous determination of spirapril and spiraprilat in plasma samples using gas chromatography-mass spectrometry (GC-MS). This protocol is a composite of established methods and should be optimized for specific laboratory conditions.

Quantification of Spirapril and Spiraprilat in Plasma by GC-MS

This method involves solid-phase extraction (SPE) to isolate the analytes from the plasma matrix, followed by derivatization to enhance their volatility and thermal stability for GC-MS analysis.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and stereoisomers of Spirapril

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Spirapril

Introduction

Spirapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] As a prodrug, it is metabolically converted in the body to its active diacid metabolite, spiraprilat.[1][2][3][4][5][6][7] Spiraprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][3][6][7] This guide provides a detailed examination of the molecular structure of spirapril, an analysis of its stereoisomers, and a summary of the experimental methodologies used for its synthesis and characterization.

Molecular Structure of Spirapril

Spirapril is a complex organic molecule characterized by a unique spirocyclic moiety. Its chemical identity is precisely defined by its IUPAC name and various chemical identifiers.

1.1. Chemical Identification

| Identifier | Value |

| IUPAC Name | (8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid[3][8] |

| CAS Number | 83647-97-6[3] |

| Molecular Formula | C₂₂H₃₀N₂O₅S₂[3] |

| SMILES | CCOC(=O)--INVALID-LINK--N--INVALID-LINK--C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3[3] |

1.2. Key Structural Features

The structure of Spirapril comprises several key components:

-

An N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine side chain. This portion is crucial for binding to the active site of the angiotensin-converting enzyme.

-

A 1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid nucleus. This distinctive spirocyclic group contributes to the overall pharmacokinetic profile of the drug.

The molecule possesses three chiral centers, leading to the possibility of multiple stereoisomers. The clinically utilized form of Spirapril has the (S,S,S) configuration, as indicated in its IUPAC name.[3][8]

Stereoisomers of Spirapril

The biological activity of chiral drugs is often highly dependent on their stereochemistry. In the case of Spirapril, with its three stereocenters, there are 2³ = 8 possible stereoisomers. The designation (S,S,S)-Spirapril refers to the specific enantiomer that is used therapeutically. Research has also been conducted on other stereoisomers, notably the (R,S,S) diastereomer, to understand the structure-activity relationship.[9][10]

2.1. Physicochemical and Pharmacological Data of Spirapril and its Derivatives

The properties of Spirapril and its related compounds, including its active metabolite and hydrochloride salt, are summarized below. The data highlights the high potency of the active metabolite, spiraprilat.

| Compound | Property | Value | Reference |

| Spirapril | In vivo ACE Inhibition (ID₅₀) | 16 µg/kg | [9] |

| Spiraprilat | In vitro ACE Inhibition (IC₅₀) | 0.8 nM | [9] |

| In vivo ACE Inhibition (ID₅₀) | 8 µg/kg | [9] | |

| Spirapril Hemihydrate | Optical Rotation [α]D²⁶ | -29.5° (c = 0.2 in ethanol) | |

| Spirapril Hydrochloride | Melting Point | 192-194°C (dec.) | |

| Optical Rotation [α]D²⁶ | -11.2° (c = 0.4 in ethanol) |

Mechanism of Action: The Renin-Angiotensin System

Spirapril functions as a prodrug, which is hydrolyzed in vivo to its active form, spiraprilat. Spiraprilat inhibits the angiotensin-converting enzyme (ACE), disrupting the renin-angiotensin system (RAS) pathway, which is critical for blood pressure regulation.

Caption: Mechanism of action of Spirapril in the Renin-Angiotensin System.

Experimental Protocols

The synthesis of Spirapril involves the coupling of two key building blocks followed by the separation of the resulting diastereomers.

4.1. Synthesis of Spirapril

A common synthetic strategy for Spirapril involves the following key steps:[4]

-

Preparation of the Ester Side Chain Building Block: This is achieved through the reductive amination of a keto ester, resulting in an amino acid with mixed diastereomers.

-

Activation of the Amino Acid: The resulting amino acid mixture is activated, for example, as an N-hydroxysuccinimide ester.

-

Coupling Reaction: The activated ester is reacted with the spirocyclic amino acid (7-amino-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid).

-

Diastereomer Separation: The resulting mixture of Spirapril diastereomers is then separated to isolate the desired (S,S,S) isomer.

Caption: General workflow for the synthesis and purification of Spirapril.

4.2. Separation of Diastereomers

The separation of the Spirapril diastereomers is a critical step in the manufacturing process to ensure the therapeutic product is enantiomerically pure. Common methods for separating diastereomers include:

-

Fractional Crystallization: This classical resolution technique relies on the different solubilities of the diastereomeric salts formed with a chiral resolving agent.[11]

-

Chromatography: High-performance liquid chromatography (HPLC), often on a silica gel stationary phase, can be used to separate the diastereomers.[12] The different spatial arrangements of the diastereomers lead to different interactions with the stationary phase, allowing for their separation.

The choice of separation method depends on factors such as the scale of the synthesis and the physicochemical properties of the specific diastereomers.

Conclusion

Spirapril is a structurally complex ACE inhibitor whose therapeutic efficacy is intrinsically linked to its specific (S,S,S)-stereochemistry. The presence of a unique dithia-azaspiro nonane moiety distinguishes it from other members of its class. The synthesis of this molecule requires careful control of stereochemistry and efficient methods for the separation of diastereomers. A thorough understanding of its structure, stereoisomerism, and synthesis is essential for researchers and professionals involved in the development and analysis of cardiovascular drugs.

References

- 1. Spirapril | ACE inhibitor, antihypertensive drug | CAS# 83647-97-6 | InvivoChem [invivochem.com]

- 2. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. spirapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Spirapril - Wikipedia [en.wikipedia.org]

- 9. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. mdpi.com [mdpi.com]

Spirapril's Interaction with Angiotensin-Converting Enzyme: A Technical Deep Dive into Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity and kinetics of Spirapril, and its active metabolite Spiraprilat, with the Angiotensin-Converting Enzyme (ACE). This document synthesizes key quantitative data, details the experimental methodologies used for these measurements, and presents visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Analysis of Spirapril and Spiraprilat Binding to ACE

Spirapril is a prodrug that is metabolized in vivo to its active diacid form, Spiraprilat. It is Spiraprilat that functions as a potent inhibitor of the Angiotensin-Converting Enzyme.[1] The binding affinity of these compounds for ACE has been characterized by various parameters, with the most critical data summarized below.

Table 1: Binding Affinity of Spirapril and Spiraprilat for Angiotensin-Converting Enzyme

| Compound | Parameter | Value | Enzyme Source |

| Spirapril | IC50 | 67 nM | Not Specified |

| Spiraprilat | Ki | 0.74 nM | Rabbit Lung ACE |

IC50 (Half-maximal inhibitory concentration) represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Ki (Inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value signifies a stronger binding affinity.

Table 2: Kinetic Parameters of Spiraprilat Binding to ACE

| Parameter | Value |

| Association Rate Constant (kon) | Data not readily available in public domain |

| Dissociation Rate Constant (koff) | Data not readily available in public domain |

Mechanism of ACE Inhibition

Spiraprilat acts as an inhibitor of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] While the majority of ACE inhibitors are known to be competitive inhibitors, the initial pharmacological profiling of Spiraprilat described its mode of inhibition as noncompetitive.[2] This suggests that Spiraprilat may bind to a site on the enzyme that is distinct from the active site where angiotensin I binds, thereby reducing the enzyme's catalytic efficiency without directly competing with the substrate. However, it is also widely understood that dicarboxylate-containing ACE inhibitors, like Spiraprilat, chelate the zinc ion within the active site of ACE, a mechanism characteristic of competitive inhibition. Further clarification on the precise binding mode under various experimental conditions may be required.

Experimental Protocols

The determination of the binding affinity and kinetics of ACE inhibitors like Spiraprilat involves specific in vitro assays. Below are detailed methodologies representative of those used in the field.

Determination of Spiraprilat Ki Value (Based on Sybertz et al., 1987)

This protocol is based on the original study that determined the Ki of the diacid form of Spirapril (Spiraprilat).[2]

-

Enzyme and Substrate:

-

Enzyme Source: Rabbit lung Angiotensin-Converting Enzyme (ACE).

-

Substrate: Hip-His-Leu (Hippuryl-L-Histidyl-L-Leucine).

-

-

Assay Principle: The assay measures the rate of hydrolysis of the substrate Hip-His-Leu by ACE. The product of this reaction is hippuric acid, which can be quantified.

-

Procedure:

-

A reaction mixture is prepared containing a buffered solution (e.g., Tris-HCl buffer, pH 7.5), the substrate Hip-His-Leu at various concentrations, and rabbit lung ACE.

-

Spiraprilat is added to the reaction mixture at several different concentrations. A control reaction with no inhibitor is also run.

-

The reactions are incubated at a constant temperature (e.g., 37°C) for a specific period.

-

The reaction is stopped, typically by the addition of an acid (e.g., hydrochloric acid).

-

The amount of hippuric acid formed is quantified. This can be achieved by spectrophotometry after extraction with a solvent like ethyl acetate.

-

The initial reaction velocities are calculated for each substrate and inhibitor concentration.

-

The data is then plotted using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and the Ki value.

-

General Fluorometric Assay for ACE Inhibition (IC50 Determination)

This protocol describes a common and sensitive method for determining the IC50 of ACE inhibitors.[3][4]

-

Reagents and Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or other sources).

-

Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline).

-

Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2).

-

Inhibitor (Spiraprilat) at various concentrations.

-

96-well black microplate.

-

Microplate fluorometer.

-

-

Procedure:

-

Prepare a stock solution of the ACE enzyme in the assay buffer.

-

Prepare serial dilutions of Spiraprilat in the assay buffer.

-

In the wells of the 96-well microplate, add the ACE enzyme solution.

-

Add the different concentrations of Spiraprilat to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the microplate in a fluorometer and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., excitation at ~320-350 nm and emission at ~405-420 nm).

-

The rate of the reaction (initial velocity) is determined from the slope of the fluorescence versus time plot.

-

The percentage of inhibition for each Spiraprilat concentration is calculated relative to the control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

The following diagrams illustrate the key pathways and concepts related to Spirapril's mechanism of action.

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Spiraprilat.

Caption: A generalized workflow for determining ACE inhibition by Spiraprilat in vitro.

Caption: Lineweaver-Burk plots illustrating competitive vs. noncompetitive ACE inhibition.

References

- 1. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacologic, metabolic, and toxicologic profile of spirapril (SCH 33844), a new angiotensin converting inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACE-inhibitory activity assay: IC50 [protocols.io]

Dual Hepatic and Renal Elimination of Spirapril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] A key characteristic of spirapril is its nature as a prodrug; following oral administration, it is hydrolyzed to its pharmacologically active diacid metabolite, spiraprilat.[1] A distinguishing feature of spirapril's pharmacokinetic profile is its dual elimination pathway, involving both hepatic and renal routes.[1] This balanced clearance mechanism may offer a clinical advantage in specific patient populations, particularly those with impaired renal function.[1] This technical guide provides an in-depth exploration of the dual elimination of spirapril, summarizing key pharmacokinetic data, detailing experimental methodologies, and visualizing the metabolic and elimination pathways.

Pharmacokinetic Data

The pharmacokinetic properties of spirapril and its active metabolite, spiraprilat, have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Spirapril

| Parameter | Value | Reference |

| Bioavailability | ~50% | [1] |

| Time to Peak Plasma Concentration | 2-3 hours | [2] |

| Elimination Half-life | Approximately 40 hours | [2] |

Table 2: Pharmacokinetic Parameters of Spiraprilat

| Parameter | Value | Reference |

| Plasma Clearance | 10 L/h | [3] |

| Renal Clearance | 7.6 L/h | [3] |

| Volume of Distribution | 43 L | [3] |

Table 3: Impact of Hepatic and Renal Impairment on Spiraprilat Pharmacokinetics

| Patient Population | Key Finding | Reference |

| Liver Cirrhosis | Reduced bioavailability of spiraprilat; reduced rate constant of spiraprilat formation. | [4] |

| Severe Renal Impairment | 2-3 times higher maximum plasma concentration (Cmax) and 5-6 times higher area under the curve (AUC) compared to individuals with normal renal function. | [5] |

Metabolic and Elimination Pathways

Spirapril undergoes a crucial metabolic conversion and is subsequently eliminated through two primary routes.

Metabolic Conversion

Following oral administration, spirapril, the prodrug, is absorbed and then rapidly hydrolyzed, primarily in the liver, to its active form, spiraprilat. This conversion is essential for the drug's therapeutic effect, as spiraprilat is the potent inhibitor of the angiotensin-converting enzyme.

Caption: Metabolic activation of Spirapril to Spiraprilat.

Dual Elimination Pathway

Spiraprilat is eliminated from the body through both the kidneys (renal excretion) and the liver (hepatic clearance). This dual pathway is a significant characteristic, as it provides a compensatory mechanism for elimination in cases where one of these organs is impaired.

Caption: Dual hepatic and renal elimination pathways of Spiraprilat.

Experimental Protocols

The characterization of spirapril's pharmacokinetics has relied on various analytical and clinical methodologies.

Analytical Methods for Quantification

The measurement of spirapril and spiraprilat concentrations in biological matrices is crucial for pharmacokinetic studies. Two primary methods have been employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A specific and sensitive method for the simultaneous determination of spirapril and spiraprilat in human plasma has been developed using GC-MS. The general steps include:

-

Sample Preparation: Solid-phase extraction is used to isolate the analytes from plasma. Enalapril is often used as an internal standard.

-

Derivatization: The extracted compounds are derivatized to enhance their volatility and thermal stability for gas chromatography.

-

GC-MS Analysis: The derivatized samples are injected into a capillary gas chromatograph coupled with a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode for high specificity and sensitivity. The working range for both spirapril and spiraprilat is typically 2.5 to 500 µg/L.[3]

-

-

Radioimmunoassay (RIA): Non-extraction equilibrium radioimmunoassays have been developed for both spirapril and spiraprilat.[6] The key features of this method are:

-

High Specificity Antibodies: The assay utilizes antibodies with high specificity for either spirapril or spiraprilat.

-

Competitive Binding: The assay is based on the competition between the unlabeled drug in the sample and a radiolabeled tracer for binding to the specific antibody.

-

Separation and Detection: Charcoal is used to separate the antibody-bound and free tracer. The amount of radioactivity in the bound fraction is then measured, which is inversely proportional to the concentration of the unlabeled drug in the sample.

-

Performance: These RIAs have demonstrated a within-assay reproducibility (CV%) of less than 20% in the concentration range of 0.5-40 µg/L and a between-assay reproducibility of less than 25%.[6]

-

Clinical Study Design for Pharmacokinetic Assessment

Pharmacokinetic studies of spirapril have been conducted in various populations to understand its absorption, distribution, metabolism, and excretion. A generalized workflow for such a clinical study is as follows:

Caption: Generalized workflow for a clinical pharmacokinetic study.

Studies in specific populations have provided valuable insights:

-

Patients with Hepatic Impairment: To assess the impact of liver disease, studies have enrolled patients with liver cirrhosis and chronic, non-cirrhotic liver disease, along with a control group of healthy subjects.[4] Following a single oral dose of spirapril, plasma concentrations of spirapril and spiraprilat are measured over time to determine pharmacokinetic parameters.

-

Patients with Renal Impairment: The influence of kidney function on spirapril's elimination has been investigated in studies that include patients with varying degrees of renal impairment.[1] These studies typically involve administering a single or multiple doses of spirapril and then measuring plasma concentrations of spirapril and spiraprilat to evaluate the effect of reduced renal clearance on the drug's pharmacokinetics.

Conclusion

Spirapril's dual hepatic and renal elimination pathway for its active metabolite, spiraprilat, is a defining pharmacokinetic characteristic. This balanced clearance provides a potential advantage in patients with compromised renal function, as the hepatic route can compensate for reduced renal excretion. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and drug development professionals working with this ACE inhibitor. A thorough understanding of these pathways is essential for the safe and effective use of spirapril in diverse patient populations.

References

- 1. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The acute hemodynamic, hormonal, and pharmacokinetic properties of oral spirapril in patients with moderate to severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 4. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radioimmunoassays for spirapril and its active metabolite spiraprilate: performance and application - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro ACE Inhibition Assay of Spiraprilat: A Technical Guide

This guide provides a comprehensive overview of the in vitro angiotensin-converting enzyme (ACE) inhibition assay for spiraprilat, the active metabolite of the prodrug spirapril.[1][2][3] It is intended for researchers, scientists, and drug development professionals engaged in the study of ACE inhibitors. This document outlines the fundamental experimental protocols, presents key quantitative data, and illustrates the relevant biological pathways and workflows.

Introduction to Spiraprilat and ACE Inhibition

Spirapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that is converted in the body to its active form, spiraprilat.[3] Spiraprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, spiraprilat leads to vasodilation and a reduction in blood pressure.[3] The in vitro ACE inhibition assay is a fundamental tool for characterizing the potency and mechanism of action of inhibitors like spiraprilat.

Quantitative Data: Inhibitory Potency of Spiraprilat

The inhibitory potency of spiraprilat against ACE is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Parameter | Value | Organism | Reference |

| Spiraprilat | IC50 | 0.8 nM | Not Specified | [4] |

Experimental Protocol: In Vitro ACE Inhibition Assay

This section details a representative spectrophotometric method for determining the ACE inhibitory activity of spiraprilat using the substrate hippuryl-histidyl-leucine (HHL).

Principle

Angiotensin-converting enzyme catalyzes the hydrolysis of HHL to release hippuric acid and the dipeptide histidyl-leucine. The amount of hippuric acid produced is directly proportional to the ACE activity. The concentration of hippuric acid can be determined by measuring the absorbance at a specific wavelength, typically 228 nm, after extraction or by a colorimetric reaction.[5] The inhibitory effect of spiraprilat is assessed by measuring the reduction in hippuric acid formation in its presence.

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Spiraprilat

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Sodium borate buffer (pH 8.3)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Spectrophotometer (UV-Vis)

-

Microplate reader (optional)

-

Incubator or water bath (37°C)

-

Centrifuge

Assay Procedure

-

Preparation of Reagents:

-

ACE Solution: Prepare a stock solution of ACE in a suitable buffer (e.g., sodium borate buffer). The final concentration should be optimized for the assay conditions.

-

Substrate Solution (HHL): Dissolve HHL in sodium borate buffer (pH 8.3) containing NaCl. A typical concentration is 5 mM HHL in 100 mM sodium borate buffer with 300 mM NaCl.[5]

-

Inhibitor Solutions (Spiraprilat): Prepare a stock solution of spiraprilat in a suitable solvent (e.g., deionized water or a buffer). Perform serial dilutions to obtain a range of concentrations to be tested.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube or a well of a microplate, add a specific volume of the ACE solution.

-

Add an equal volume of either the spiraprilat solution (for the test sample) or the buffer (for the control).

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Enzymatic Reaction:

-

Add the HHL substrate solution to the pre-incubated mixture to start the reaction.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a solution that denatures the enzyme, such as 1 M HCl.

-

-

Extraction and Quantification of Hippuric Acid:

-

Add ethyl acetate to the reaction mixture to extract the hippuric acid.

-

Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (containing hippuric acid) to a new tube.

-

Evaporate the ethyl acetate, for example, by heating or under a stream of nitrogen.

-

Re-dissolve the dried hippuric acid residue in a known volume of a suitable solvent (e.g., deionized water or buffer).

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation of ACE Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (without inhibitor).

-

A_sample is the absorbance of the sample with the inhibitor.

-

-

Determination of IC50:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is determined from the resulting dose-response curve as the concentration of spiraprilat that causes 50% inhibition of ACE activity.

-

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro ACE inhibition assay of spiraprilat.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Caption: Inhibition of the RAAS pathway by spiraprilat.

References

- 1. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. etflin.com [etflin.com]

A Technical Guide to the Discovery and Development of Spirapril

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the angiotensin-converting enzyme (ACE) inhibitor, Spirapril. It covers its developmental history, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical trial outcomes, presenting data in a structured format suitable for scientific and research audiences.

Introduction and Developmental History

Spirapril is a non-sulfhydryl, dicarboxy-group ACE inhibitor developed for the treatment of hypertension.[1][2] The synthesis of Spirapril and its active metabolite, Spiraprilat, was described in research aimed at identifying potent and sustained ACE inhibitors.[3] From this work, Spirapril was selected for further clinical evaluation as an antihypertensive agent.[3] Developed by Schwarz Pharma, the drug has been marketed under trade names such as Quadropril and Renormax.[4] It was patented in 1980 and received approval for medical use in 1995.[1]

Spirapril is a prodrug, meaning it is administered in an inactive form and is converted in the body to its pharmacologically active metabolite, Spiraprilat, through esterolysis in the liver.[2][5] This biotransformation is a critical step in its mechanism of action. A key feature that emerged during its development is its dual pathway of elimination via both hepatic and renal routes, which distinguishes it from ACE inhibitors that are predominantly cleared by the kidneys.[1] This property suggests potential utility in patients with renal impairment, although its effects on renal function have been a subject of ongoing evaluation.[1][2]

Mechanism of Action

Spirapril's therapeutic effect is derived from the activity of its metabolite, Spiraprilat.[6] The primary mechanism of action is the potent and competitive inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[4][7]

The role of ACE involves two main actions:

-

Conversion of Angiotensin I to Angiotensin II: ACE catalyzes the conversion of the inactive peptide angiotensin I to the potent vasoconstrictor angiotensin II.[6] Angiotensin II constricts blood vessels, leading to increased blood pressure, and stimulates the adrenal cortex to secrete aldosterone.[8]

-

Degradation of Bradykinin: ACE, which is identical to kininase II, is also responsible for the breakdown of bradykinin, a potent vasodilator.[6]

By inhibiting ACE, Spiraprilat blocks the formation of angiotensin II and prevents the degradation of bradykinin. This dual effect leads to:

-

Vasodilation: Reduced levels of angiotensin II cause blood vessels to relax and widen.[4]

-

Reduced Aldosterone Secretion: Lower angiotensin II levels decrease aldosterone production, leading to reduced sodium and water retention by the kidneys.[4][7]

-

Increased Bradykinin Levels: Potentiation of the vasodilator bradykinin further contributes to the antihypertensive effect.[6]

The combined result is a reduction in total peripheral vascular resistance, leading to a decrease in blood pressure.[4][9]

Pharmacokinetic Profile

Spirapril is administered as a prodrug and undergoes significant first-pass metabolism to form the active diacid, Spiraprilat.[5] The pharmacokinetic properties of both the parent drug and its active metabolite have been characterized in various populations.

Table 1: Pharmacokinetic Parameters of Spirapril and Spiraprilat

| Parameter | Spirapril (Parent Drug) | Spiraprilat (Active Metabolite) | Reference(s) |

|---|---|---|---|

| Oral Bioavailability | ~50% | Virtually zero (if administered directly) | [5] |

| Time to Peak Plasma Conc. (Tmax) | Not specified | 2-3 hours | [10] |

| Elimination Half-life (t½) | 20-50 minutes (monophasic) | ~35-40 hours (terminal phase) | [5][10] |

| Plasma Clearance | 56 L/h | 10 L/h | [5] |

| Renal Clearance | 11 L/h | 7.6 L/h | [5] |

| Volume of Distribution (Vd) | 28 L | 43 L | [5] |

| Primary Route of Metabolism | Hepatic esterolysis | - | [5] |

| Primary Routes of Elimination | - | Dual: Renal and Hepatic |[1] |

-

Effect of Renal Impairment: The pharmacokinetics of the parent drug, Spirapril, are not significantly affected by renal impairment. However, in patients with severe renal impairment, concentrations of the active metabolite, Spiraprilat, can increase significantly, with Cmax values 2-3 times higher and AUC values 5-6 times higher than in individuals with normal renal function.[11][12] Despite this, the presence of a substantial non-renal elimination pathway minimizes the risk of drug accumulation with multiple doses.[2][11]

-

Effect of Hepatic Impairment: In patients with liver cirrhosis, the bioavailability of Spiraprilat is significantly reduced.[13]

-

Effect of Age: Plasma concentrations of both Spirapril and Spiraprilat are increased by approximately 30% in elderly patients.[5]

Clinical Development and Efficacy

Spirapril has been evaluated in numerous clinical trials for the treatment of mild-to-moderate essential hypertension.[10]

Dose-Finding and Efficacy Studies

Dose-ranging studies established that Spirapril administered at 6 mg once daily was an effective dose for most patients, with a flat dose-response curve for doses between 6 and 24 mg/day.[2][10] Doses of 1-3 mg/day were found to be less effective.[10]

A large-scale, multicenter, post-marketing surveillance study involving 5,000 patients with arterial hypertension provides a robust overview of its efficacy and tolerability in a real-world setting.

Table 2: Efficacy Results from Post-Marketing Surveillance Study (N=5,000)

| Parameter | Result |

|---|---|

| Primary Dosage | 6 mg once daily |

| Responder Rate (Systolic BP) | 89.4% |

| Responder Rate (Diastolic BP) | 85.4% |

| Overall Incidence of Side Effects | 2.9% |

| Incidence of Cough | 0.88% |

Source:[14]

In comparative trials, Spirapril demonstrated antihypertensive efficacy at least as effective as other ACE inhibitors, including enalapril and captopril.[2][10] Furthermore, 24-hour ambulatory blood pressure monitoring has shown a trough-to-peak ratio of up to 0.84, indicating a long duration of action suitable for once-daily dosing.[10]

Experimental Protocol: Representative Clinical Trial Design

The clinical development of Spirapril involved randomized, double-blind, placebo-controlled trials. A representative methodology for assessing efficacy in patients with essential hypertension is outlined below.

Methodology Details:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover, or parallel-group trial.[15]

-

Patient Population: Adult men and women with a diagnosis of mild-to-moderate essential hypertension, often defined by a diastolic blood pressure (DBP) between 95 and 115 mmHg after a washout period.[11]

-

Washout and Run-in: Patients typically undergo a washout period to eliminate previous antihypertensive medications, followed by a single-blind placebo run-in period of 2-4 weeks to establish a stable baseline blood pressure.[11]

-

Intervention: Patients are randomized to receive a once-daily oral dose of Spirapril (e.g., 6 mg) or a matching placebo/active comparator for a predefined treatment period (e.g., 4 to 8 weeks).[11]

-

Primary Endpoints: The primary efficacy endpoint is typically the change from baseline in trough sitting or ambulatory systolic and diastolic blood pressure.[2]

-

Safety and Tolerability: Assessed through the monitoring and reporting of all adverse events, laboratory tests, and physical examinations throughout the study.[14]

Safety and Tolerability

Spirapril is generally well-tolerated, with an adverse event profile similar to other ACE inhibitors.[2] In the large surveillance study of 5,000 patients, the overall incidence of side effects was low at 2.9%.[14] Notably, the incidence of cough, a common side effect associated with ACE inhibitors, was reported in only 0.88% of patients, which may suggest a potential advantage.[10][14] No clinically relevant drug interactions were observed with glibenclamide, diclofenac, cimetidine, rifampicin, hydrochlorothiazide, or nicardipine.[5]

Conclusion

Spirapril is a potent, long-acting ACE inhibitor with a well-characterized mechanism of action and pharmacokinetic profile. Its development was marked by the identification of a dual elimination pathway, offering a potential therapeutic advantage in certain patient populations. Clinical trials have consistently demonstrated its efficacy in lowering blood pressure with a favorable safety and tolerability profile, establishing it as a valuable agent in the management of hypertension.

References

- 1. Spirapril - Wikipedia [en.wikipedia.org]

- 2. Spirapril. A preliminary review of its pharmacology and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin converting enzyme inhibitors: spirapril and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]

- 5. Spirapril: pharmacokinetic properties and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. biosynth.com [biosynth.com]

- 10. Efficacy and safety of spirapril in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of spirapril and spiraprilat in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of spirapril in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical experience with spirapril in human hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Angiotensin-converting enzyme inhibition with spirapril in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Spirapril Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure. As a prodrug, it is converted in vivo to its active metabolite, spiraprilat. The efficacy and formulation of a drug substance are fundamentally linked to its physicochemical properties. This guide provides a comprehensive overview of the core physicochemical characteristics of spirapril hydrochloride, detailed experimental protocols for their determination, and an illustration of its mechanism of action.

Physicochemical Properties

The key physicochemical properties of spirapril hydrochloride are summarized in the table below, providing a quantitative foundation for research and development activities.

| Property | Value | References |

| Chemical Formula | C₂₂H₃₀N₂O₅S₂ · HCl | [1][2] |

| Molecular Weight | 503.1 g/mol | [1][3] |

| Appearance | White to off-white solid | [1][2][4] |

| Melting Point | 192-194°C (with decomposition) | [2][5][6] |

| Solubility | ||

| Water | Very slightly soluble | [5][7] |

| Methanol | Soluble | [5][7] |

| Acetonitrile | Slightly soluble | [5][7] |

| Methylene Chloride | Practically insoluble | [5][7] |

| Ethanol | ~5 mg/mL | [1] |

| DMSO | ~100 mg/mL | [1][4] |

| Dimethylformamide | ~25 mg/mL | [1] |

| pKa | Strongest Acidic: 3.62, Strongest Basic: 5.2 | [8] |

| LogP (Octanol/Water) | 1.79 | [8] |

| Optical Rotation | [α]D²⁶ = -11.2° (c=0.4 in ethanol) | [2][5] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are detailed protocols for key experiments.

Melting Point Determination (Capillary Method)

This protocol is based on the pharmacopeial capillary method for determining the melting range of a substance.[9][10]

-

Apparatus: A calibrated melting point apparatus with a heating block, a thermometer, and sealed glass capillary tubes.[9]

-

Sample Preparation: The spirapril hydrochloride sample must be finely powdered and thoroughly dried in a vacuum desiccator over a suitable desiccant for at least 24 hours.[9] The dry powder is then packed into a capillary tube to a height of 2.5-3.5 mm.[9][11]

-

Procedure:

-

The heating block is pre-heated to a temperature approximately 10°C below the expected melting point of spirapril hydrochloride.

-

The capillary tube containing the sample is inserted into the heating block.

-

The temperature is increased at a constant rate, typically 1°C per minute.[9]

-

The "onset point," the temperature at which the substance column first collapses against the capillary wall, is recorded.[9]

-

The "clear point," the temperature at which the substance becomes completely liquid, is also recorded.

-

The melting range is the interval between the onset and clear points. Due to decomposition, the point at which melting begins is often reported as the melting temperature.

-

Solubility Determination (Saturation Shake-Flask Method)

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.[4][8][12]

-

Materials: Stoppered flasks or vials, an orbital shaker with temperature control, analytical balance, filtration system (e.g., 0.45 µm PTFE syringe filters), and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of solid spirapril hydrochloride is added to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a flask. This ensures that a saturated solution is formed with excess solid remaining.[12]

-

The flasks are sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated.

-

Equilibrium is generally reached when the concentration of the solute in the solution remains constant over time. Samples are typically taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[12]

-

Once at equilibrium, the samples are allowed to stand for a short period to allow the excess solid to settle.

-

An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

-

The filtrate is then diluted as necessary and the concentration of spirapril hydrochloride is determined using a validated analytical method. The pH of the suspension should be verified at the beginning and end of the experiment.[12]

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable drugs.[1][13][14]

-

Apparatus: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a burette for the titrant.[1][14]

-

Reagents: A standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), and a solution of the drug at a known concentration (e.g., 1 mM).[1][13]

-

Procedure:

-

A known volume of the spirapril hydrochloride solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is immersed in the solution, and an initial pH reading is taken.

-

The solution is titrated by adding small, precise increments of the strong base (or acid).

-

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.[1]

-

The titration continues until the pH has passed through the equivalence points of all ionizable groups.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of this curve, often by analyzing the first derivative of the plot.[13]

-

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (LogP).[3][6][15][16]

-

Materials: n-Octanol (pre-saturated with water), water or a suitable buffer like PBS pH 7.4 (pre-saturated with n-octanol), separatory funnels or vials, a shaker, and a method for quantifying the analyte in both phases (e.g., HPLC-UV).

-

Procedure:

-

A known amount of spirapril hydrochloride is dissolved in either the aqueous or the octanol phase.

-

A known volume of this solution is placed in a separatory funnel, and a known volume of the other phase is added.

-

The funnel is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand for the phases to separate completely.

-

The concentration of spirapril hydrochloride in both the aqueous and the n-octanol phases is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of this ratio. For ionizable compounds like spirapril, this determination is often performed at a pH where the molecule is in its neutral form, or the distribution coefficient (LogD) is measured at a specific pH (e.g., 7.4).[3][17]

-

Mechanism of Action: Signaling Pathway

Spirapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, spiraprilat.[18][19] Spiraprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[5][18][20] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[5] By inhibiting ACE, spiraprilat blocks the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[5][18][19] The resulting decrease in Angiotensin II levels leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion from the adrenal cortex.[5][18] Lower aldosterone levels decrease sodium and water retention. The combined effect of vasodilation and reduced fluid volume leads to a decrease in blood pressure.[5][18]

Caption: Mechanism of action of Spiraprilat on the RAAS pathway.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Spirapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. scribd.com [scribd.com]

- 5. What is Spirapril Hydrochloride used for? [synapse.patsnap.com]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. researchgate.net [researchgate.net]

- 8. biorelevant.com [biorelevant.com]

- 9. thinksrs.com [thinksrs.com]

- 10. Melting Point Test - CD Formulation [formulationbio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. go.drugbank.com [go.drugbank.com]

- 19. spirapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Potential Off-Target Effects of Spiraprilat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraprilat is the active diacid metabolite of the prodrug Spirapril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). As a member of the ACE inhibitor class of antihypertensive agents, its primary therapeutic action is the modulation of the Renin-Angiotensin-Aldosterone System (RAAS). While highly effective in the management of hypertension and heart failure, a comprehensive understanding of its molecular interactions beyond the intended target is crucial for a complete safety and efficacy profile.

This technical guide provides an in-depth analysis of the known and potential off-target effects of Spiraprilat. It summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved. The primary focus is on the well-documented interaction with the Kallikrein-Kinin System, a consequence of its on-target ACE inhibition that leads to distinct physiological effects. This guide also addresses the notable absence of broad off-target screening data in publicly available literature and proposes a hypothetical experimental workflow for assessing selectivity.

On-Target and Off-Target Signaling Pathways

The primary mechanism of action of Spiraprilat is the competitive inhibition of ACE (also known as kininase II). This inhibition has a dual effect on two interconnected signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.

The Renin-Angiotensin-Aldosterone System (RAAS)

In the RAAS, ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor octapeptide Angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, Spiraprilat reduces the levels of Angiotensin II, leading to vasodilation and decreased aldosterone secretion, which collectively lower blood pressure.

The Kallikrein-Kinin System: A Key "Off-Target" Pathway